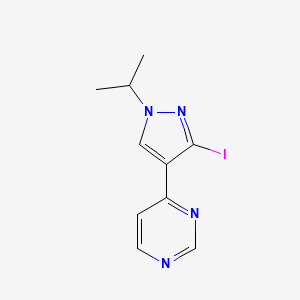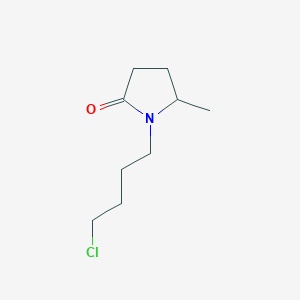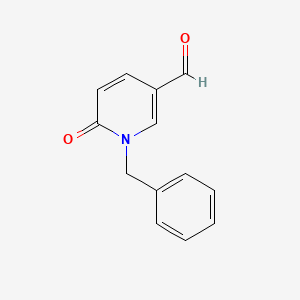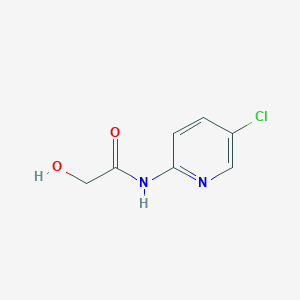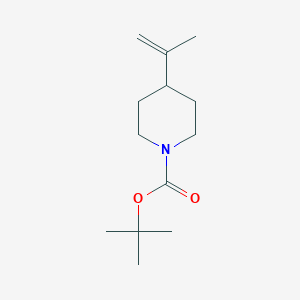
Tert-butyl 4-isopropenylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(prop-1-en-2-yl)piperidine-1-carboxylate is an organic compound with the molecular formula C13H23NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group and the prop-1-en-2-yl group attached to the piperidine ring make this compound unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(prop-1-en-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and prop-1-en-2-yl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 4-(prop-1-en-2-yl)piperidine-1-carboxylate can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(prop-1-en-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The tert-butyl and prop-1-en-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(prop-1-en-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(prop-1-en-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(prop-1-en-2-yl)piperidine-1-carboxylate is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives and makes it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C13H23NO2 |
|---|---|
Peso molecular |
225.33 g/mol |
Nombre IUPAC |
tert-butyl 4-prop-1-en-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO2/c1-10(2)11-6-8-14(9-7-11)12(15)16-13(3,4)5/h11H,1,6-9H2,2-5H3 |
Clave InChI |
FEKWISBXYGPGMC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCN(CC1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


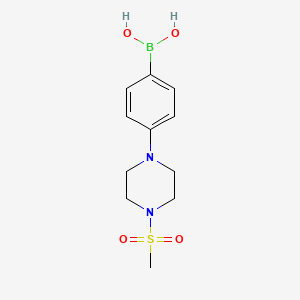
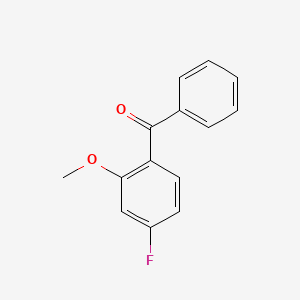
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B13983152.png)
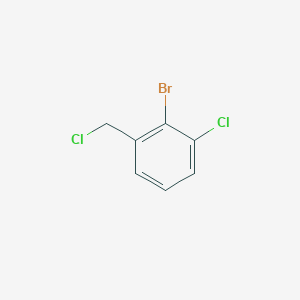
![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
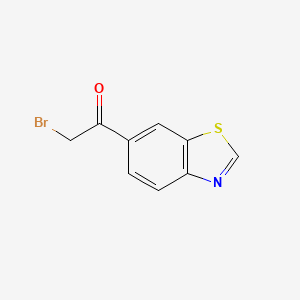
![5-[4-(3,3-Dimethyl-1-piperazinyl)phenyl]-2-(5-methyl-1H-indol-4-yl)-4-oxazolecarboxamide](/img/structure/B13983164.png)
